2-Cyclohexyl-4-methylpiperidine 2-Cyclohexyl-4-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17805241
InChI: InChI=1S/C12H23N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h10-13H,2-9H2,1H3
SMILES:
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol

2-Cyclohexyl-4-methylpiperidine

CAS No.:

Cat. No.: VC17805241

Molecular Formula: C12H23N

Molecular Weight: 181.32 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexyl-4-methylpiperidine -

Specification

Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
IUPAC Name 2-cyclohexyl-4-methylpiperidine
Standard InChI InChI=1S/C12H23N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h10-13H,2-9H2,1H3
Standard InChI Key LHIYBHRVQHZZTF-UHFFFAOYSA-N
Canonical SMILES CC1CCNC(C1)C2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

2-Cyclohexyl-4-methylpiperidine (IUPAC name: 2-cyclohexyl-4-methylpiperidine) consists of a six-membered piperidine ring with two substituents: a cyclohexyl group at position 2 and a methyl group at position 4. Its molecular formula is C12H23N\text{C}_{12}\text{H}_{23}\text{N}, yielding a molecular weight of 181.31 g/mol . The cyclohexyl group introduces significant steric bulk and lipophilicity, while the methyl group modulates electronic effects on the piperidine nitrogen.

Stereochemical Considerations

The stereochemistry of 2-cyclohexyl-4-methylpiperidine depends on the configuration of the cyclohexyl and methyl substituents. In analogs such as 1-(1-phenyl-2-methylcyclohexyl)piperidine, stereoisomerism profoundly influences receptor binding affinity . For instance, the (-)-trans isomer of 1-(1-phenyl-2-methylcyclohexyl)piperidine exhibits fivefold greater potency at phencyclidine (PCP) binding sites than its (+)-trans counterpart . Similar enantioselectivity may apply to 2-cyclohexyl-4-methylpiperidine, though empirical data are lacking.

Physicochemical Parameters

While experimental data for 2-cyclohexyl-4-methylpiperidine are unavailable, comparisons to structurally related compounds suggest:

  • LogP: ~4.0–4.5 (estimated via analogy to 4-[cyclohexyl(phenyl)methyl]piperidine, LogP = 4.68 )

  • Polar Surface Area (PSA): ~12–15 Ų (similar to piperidine derivatives with minimal polar substituents )

  • Solubility: Likely low aqueous solubility due to high lipophilicity, necessitating formulation with co-solvents or cyclodextrins.

Synthetic Methodologies

The synthesis of 2-cyclohexyl-4-methylpiperidine can be extrapolated from routes used for analogous piperidine derivatives. Key strategies include:

Reductive Amination

A plausible route involves reductive amination of 4-methylpiperidine with cyclohexanone. This method, employed for synthesizing 1-cyclohexylmethyl-4-methylpiperidine , could be adapted by substituting cyclohexanone with a protected cyclohexyl aldehyde. Catalytic hydrogenation or sodium cyanoborohydride may facilitate imine reduction.

Resolution of Enantiomers

For enantiomerically pure 2-cyclohexyl-4-methylpiperidine, chiral resolution techniques are critical. As demonstrated for 1-(1-phenyl-2-methylcyclohexyl)piperidine , diastereomeric salts formed with camphorsulfonic acid enable separation via crystallization. The absolute configuration of resolved enantiomers could be determined via X-ray crystallography or chiral HPLC .

Recent Advances and Future Directions

As of 2025, research on piperidine derivatives continues to explore novel therapeutic applications:

  • Cancer Therapeutics: Di-2-pyridylketone thiosemicarbazones, such as DP4cych4mt, demonstrate antitumor activity via iron chelation . Structural similarities to 2-cyclohexyl-4-methylpiperidine suggest possible metal-binding capabilities.

  • Neuroimaging Agents: Carbon-11-labeled piperidines (e.g., [11C]VC-004) are under investigation for positron emission tomography (PET) imaging of neuroreceptors .

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